molecular formula C26H22ClN3O2 B14919674 11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B14919674
M. Wt: 443.9 g/mol
InChI Key: PTLWWTDWVKTKCF-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with a diketone to form the diazepine ring system.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(4-chlorophenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C26H22ClN3O2

Molecular Weight

443.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-7-oxo-N-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C26H22ClN3O2/c27-18-15-13-17(14-16-18)25-24-21(10-6-12-23(24)31)29-20-9-4-5-11-22(20)30(25)26(32)28-19-7-2-1-3-8-19/h1-5,7-9,11,13-16,25,29H,6,10,12H2,(H,28,32)

InChI Key

PTLWWTDWVKTKCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C(=O)C1

Origin of Product

United States

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